Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
Description
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;/h4-5,7H,3,9H2,1-2H3;1H |
InChI Key |
FZIFQQACRSKUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The primary synthetic pathway involves a nucleophilic substitution reaction between ethyl 2-bromoacetate and 1-methyl-1H-pyrazole-4-carboxamide. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the pyrazole carboxamide to enhance nucleophilicity. The reaction proceeds in dimethylformamide (DMF) at 50–80°C for 12–24 hours, followed by hydrochloric acid (HCl) quenching to form the hydrochloride salt.
Key Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 60°C |
| Reaction Time | 18 hours |
| Post-Treatment | Recrystallization (Ethanol) |
The crude product is purified via ice-water quenching and recrystallization from ethanol, yielding a white crystalline solid with >95% purity by HPLC.
Alternative Pathways
A secondary method employs 1-methyl-1H-pyrazole-4-carbonyl chloride as the starting material, reacting with ethyl glycinate under Schotten-Baumann conditions. This route avoids brominated intermediates but requires strict anhydrous conditions due to the acyl chloride’s moisture sensitivity.
Reaction Optimization Strategies
Solvent and Base Selection
DMF outperforms alternatives like acetonitrile or THF due to its high polarity, which stabilizes the transition state during nucleophilic attack. Substituting K₂CO₃ with stronger bases (e.g., NaOH) leads to ester hydrolysis, reducing yields to <30%.
Temperature and Stoichiometry
Elevated temperatures (>70°C) accelerate reaction kinetics but risk thermal decomposition of the pyrazole ring. A molar ratio of 1:1.2 (pyrazole carboxamide:ethyl bromoacetate) minimizes unreacted starting material while preventing di-substitution byproducts.
Industrial-Scale Adaptations
Continuous flow reactors replace batch processes in industrial settings, reducing reaction times to 4–6 hours. Automated in-line analytics (e.g., FTIR monitoring) enable real-time adjustments, achieving consistent yields of 78–82%.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms purity ≥99% with retention time 8.2 minutes.
Side Reactions and Byproduct Mitigation
Common Impurities
Byproduct Resolution
- Chromatographic Purification : Silica gel column chromatography (ethyl acetate/hexane 3:7) removes non-polar impurities.
- Crystallization Optimization : Ethanol recrystallization at −20°C enhances crystal lattice integrity, reducing occluded solvents.
Industrial Production and Quality Control
Large-Scale Synthesis
- Reactor Type : Stainless steel jacketed reactors with overhead stirring (500–1000 L capacity).
- Process Validation : In-process checks for pH (6.5–7.0), residual solvents (<500 ppm), and heavy metals (<10 ppm).
Regulatory Compliance
- ICH Guidelines : Stability studies (25°C/60% RH for 24 months) confirm no degradation under recommended storage conditions.
- Safety Protocols : Explosion-proof equipment mandated due to DMF’s flammability.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Key Findings :
-
Acidic hydrolysis retains the hydrochloride counterion, while basic hydrolysis generates the free carboxylic acid as a sodium salt .
-
The reaction rate depends on temperature and the strength of the acid/base.
Amino Group Reactivity
The primary amino group participates in nucleophilic reactions, including alkylation, acylation, and condensation.
Key Findings :
-
Acylation with acetyl chloride proceeds smoothly in the presence of pyridine as a base .
-
Schiff base formation with aldehydes is reversible and pH-dependent .
Pyrazole Ring Functionalization
The 1-methylpyrazole ring undergoes electrophilic substitution, primarily at the 3- and 5-positions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-1-methylpyrazole derivative | |
| Sulfonation | H₂SO₄, SO₃ | Pyrazole-3-sulfonic acid derivative |
Key Findings :
-
Nitration occurs regioselectively at the 3-position due to the electron-donating methyl group .
-
Sulfonation requires harsh conditions but enhances water solubility .
Cyclization Reactions
The amino and ester groups enable intramolecular cyclization to form heterocyclic systems.
| Reaction Type | Conditions/Reagents | Products | Reference |
|---|---|---|---|
| With formylhydrazide | Formic acid, reflux | 1,2,4-Triazole-fused derivative | |
| With hydrazine | Hydrazine hydrate, ethanol | Pyrazolo[3,4-d]pyrimidinone |
Key Findings :
-
Cyclization with formylhydrazide produces triazole derivatives under mild conditions .
-
Hydrazine-mediated reactions yield pyrazolopyrimidinones, which are pharmacologically relevant .
Redox Reactions
The amino group can be oxidized, while the pyrazole ring remains stable under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Nitroso derivative | |
| Reduction | NaBH₄, methanol | Retains amino group; ester unaffected |
Key Findings :
-
Oxidation with KMnO₄ selectively targets the amino group without degrading the pyrazole ring .
-
Reduction with NaBH₄ is ineffective for the ester group but stabilizes the amino group .
Salt Metathesis
The hydrochloride salt can exchange counterions in the presence of stronger acids.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Counterion exchange | HBr (aq.) | Hydrobromide salt |
Key Findings :
Scientific Research Applications
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this section compares Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride with three analogous pyrazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Structural Variations
- Pyrazole Substitution :
- The target compound (1808356-13-9) has a simple 1-methylpyrazole core, whereas the fluorophenyl derivative (1078161-73-5) incorporates a 4-fluorophenyl group and 3,5-dimethyl substitutions.
- Fingolimod (162359-56-0) diverges entirely, featuring a 2-amino-1,3-propanediol backbone linked to a lipophilic 4-octylphenyl group, optimized for sphingosine-1-phosphate receptor modulation .
Physicochemical Properties Polarity: The dihydrochloride form of the target compound (1808356-13-9) increases water solubility compared to its mono-hydrochloride analogs . In contrast, the fluorophenyl derivative (1078161-73-5) exhibits reduced polarity due to its aromatic and alkyl substituents, favoring blood-brain barrier penetration . Molecular Weight: The target compound (256.13 g/mol) is significantly smaller than the fluorophenyl analog (339.79 g/mol) and Fingolimod (343.94 g/mol), suggesting differences in bioavailability and metabolic stability .
Functional Group Reactivity
- The ethyl ester in 1808356-13-9 and 1078161-73-5 allows for hydrolysis to carboxylic acids, a common strategy for prodrug activation. However, the fluorophenyl variant’s electron-withdrawing fluorine may stabilize the ester against premature hydrolysis .
- Fingolimod’s 1,3-propanediol moiety enables phosphorylation in vivo, a critical step for its pharmacological activity .
Research and Application Insights
- Target Compound (1808356-13-9) : Primarily used in early-stage drug discovery for kinase inhibitors or antimicrobial agents. Its compact structure facilitates rapid synthetic modifications .
- Fluorophenyl Analog (1078161-73-5) : Studied in CNS drug development due to its improved lipophilicity. Preclinical data suggest affinity for neurotransmitter receptors, though toxicity profiles remain under investigation .
- Fingolimod : A clinically validated compound with a distinct mechanism of action, underscoring the diversity of pyrazole-derived therapeutics .
Q & A
Basic: What are the key considerations for synthesizing Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of a pyrazole precursor with an ethyl ester derivative under basic conditions. Key steps include:
- Reagent Selection: Use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution ().
- Temperature Control: Elevated temperatures (50–80°C) to accelerate reaction rates while avoiding decomposition.
- Purification: Post-reaction cooling, ice-water quenching, and recrystallization from ethanol to isolate the hydrochloride salt ().
Optimization Tips: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like unreacted pyrazole intermediates.
Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation for this compound?
Answer:
Discrepancies in yields or impurities often arise from:
- Variability in Starting Materials: Ensure purity of precursors (e.g., 1-methyl-1H-pyrazole-4-carboxamide) via NMR or HPLC analysis.
- Reaction Environment: Trace moisture in DMF can hydrolyze the ester group; use molecular sieves or anhydrous conditions ().
Methodological Solutions: - Byproduct Identification: Employ LC-MS or GC-MS to characterize impurities.
- Yield Optimization: Design a Design of Experiments (DoE) approach to test variables (temperature, solvent ratio, catalyst loading) systematically.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Primary Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyrazole ring, ethyl ester, and amino group connectivity ().
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₉H₁₅ClN₃O₂).
- X-ray Crystallography: Resolve stereochemical ambiguities; similar pyrazole derivatives have been structurally validated using SHELXL ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
